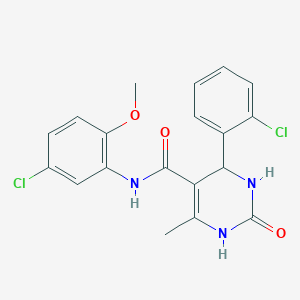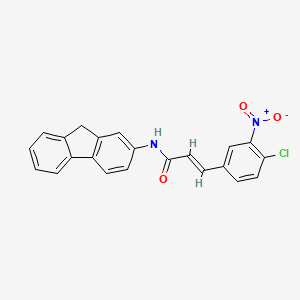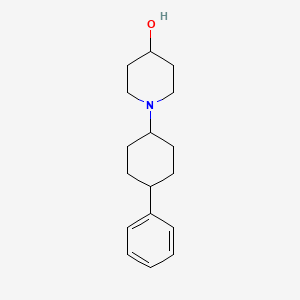![molecular formula C10H13NO4S2 B4922767 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as CPSTC, is a chemical compound that has drawn attention in the scientific community due to its potential therapeutic applications. CPSTC is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid involves the inhibition of specific enzymes and receptors in the body. 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth and survival of cancer cells. 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. Additionally, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This activation leads to a reduction in oxidative stress and an improvement in cellular function.
Biochemical and Physiological Effects:
4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have an effect on the pH of the tumor microenvironment, which can lead to a reduction in the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential therapeutic applications in various fields of medicine. 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have an effect on cancer, inflammation, and neurodegenerative diseases. Additionally, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have a relatively low toxicity profile. However, one limitation of using 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many future directions for the research and development of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid. One direction is the investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and diabetes. Another direction is the development of more efficient synthesis methods for 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid, which could increase its availability for research and clinical use. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid could provide valuable information for its clinical use.
Synthesemethoden
The synthesis of 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid involves the reaction of 2-thiophenecarboxylic acid with cyclopentylamine and chlorosulfonic acid. The reaction proceeds under reflux conditions, and the product is obtained after purification by recrystallization. The yield of the reaction is around 60%.
Wissenschaftliche Forschungsanwendungen
4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been investigated for its potential therapeutic applications in various fields of medicine. It has been studied in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
4-(cyclopentylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)9-5-8(6-16-9)17(14,15)11-7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOABMKITKVHFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Cyclopentylsulfamoyl)thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)

![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)
